REACTION_CXSMILES
|
[AlH4-].[Li+].[Br:3][C:4]1[CH:20]=[CH:19][C:7]2[C:8]3[N:9]=[C:10]([C:16](O)=[O:17])[S:11][C:12]=3[CH2:13][CH2:14][O:15][C:6]=2[CH:5]=1>O1CCCC1>[Br:3][C:4]1[CH:20]=[CH:19][C:7]2[C:8]3[N:9]=[C:10]([CH2:16][OH:17])[S:11][C:12]=3[CH2:13][CH2:14][O:15][C:6]=2[CH:5]=1 |f:0.1|
|
Name
|
|
Quantity
|
0.363 g
|
Type
|
reactant
|
Smiles
|
[AlH4-].[Li+]
|
Name
|
|
Quantity
|
1.04 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC2=C(C=3N=C(SC3CCO2)C(=O)O)C=C1
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Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
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O1CCCC1
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
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UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The resulting reaction mixture
|
Type
|
TEMPERATURE
|
Details
|
while warming to r.t. for 12 h
|
Duration
|
12 h
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched
|
Type
|
ADDITION
|
Details
|
by diluting with saturated Rochelle's salt solution and EtOAc (1:1, 200 mL)
|
Type
|
STIRRING
|
Details
|
The mixture was stirred very vigorously until the phases
|
Type
|
CUSTOM
|
Details
|
separated
|
Type
|
CUSTOM
|
Details
|
The layers were then partitioned
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted with EtOAc (3×)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic portions were dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The crude residue was purified by ISCO chromatography (40 g column, 0-75% EtOAc/heptane)
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC2=C(C=3N=C(SC3CCO2)CO)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.63 g | |
YIELD: PERCENTYIELD | 63% | |
YIELD: CALCULATEDPERCENTYIELD | 63.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |